molecular formula C4HCl2FN2 B019854 2,4-Dichloro-5-fluoropyrimidine CAS No. 2927-71-1

2,4-Dichloro-5-fluoropyrimidine

Cat. No. B019854
CAS RN: 2927-71-1
M. Wt: 166.97 g/mol
InChI Key: WHPFEQUEHBULBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dichloro-5-fluoropyrimidine involves multiple chemical reactions tailored to introduce specific functional groups at desired positions on the pyrimidine ring. A notable approach to synthesizing this compound is from 5-fluorouracil (5-FU) using phosphorus oxychloride in the presence of N,N-dimethylaniline (DMA) as an acid acceptor. Optimal conditions include a molar ratio of 5-FU to phosphorus oxychloride, reaction temperature, and time, achieving a maximum yield of 92.2% (Fu Yongfeng et al., 2015).

Molecular Structure Analysis

2,4-Dichloro-5-fluoropyrimidine's molecular structure is characterized by its substitution pattern, which significantly influences its chemical behavior and reactivity. The presence of fluorine and chlorine atoms on the pyrimidine ring affects its electron distribution, making it a versatile intermediate for further chemical modifications. Detailed structural analysis can be achieved through spectroscopic methods such as NMR and X-ray crystallography, providing insights into its three-dimensional conformation and electronic properties.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its halogen substituents for further functionalization. It serves as a precursor in the synthesis of a wide range of fluoropyrimidine derivatives with potential biological activities. For instance, it can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced with other groups, facilitating the synthesis of novel compounds (Haiming Zhang et al., 2009).

Scientific Research Applications

  • A study by Wada et al. (2012) highlighted the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, showcasing a facile and regioselective approach for their discovery (Wada et al., 2012).

  • Myers et al. (1976) emphasized the importance of pharmacokinetic information and the distribution of enzymes in enhancing the clinical utility of fluoropyrimidines in cancer treatment (Myers et al., 1976).

  • Zhang et al. (2009) presented an economical alternative to a Mitsunobu-based synthesis for a key intermediate in the preparation of potent deoxycytidine kinase inhibitors (Zhang et al., 2009).

  • Inoue et al. (2005) discussed the role of dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine against non-small cell lung cancer, correlating with tumoral expression of relevant enzymes (Inoue et al., 2005).

  • Liu et al. (2019) efficiently synthesized 2,6-disubstituted 4-fluoropyrimidines from -CF3 aryl ketones and amidine hydrochlorides, providing a practical approach for medicinal chemistry (Liu et al., 2019).

  • Wolf et al. (2003) highlighted the importance of noninvasive studies of fluoropyrimidines in understanding their fate and mechanism of action, aiding in individualized chemotherapy strategies (Wolf et al., 2003).

  • Yongfeng et al. (2015) described the synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from wastewater, achieving a maximum yield of 92.2% (Yongfeng et al., 2015).

  • Brown and Waring (1974) found that fluoropyrimidines react much faster than other halogenopyrimidines, making them ideal for fast synthesis and chemical reactions (Brown & Waring, 1974).

Safety And Hazards

2,4-Dichloro-5-fluoropyrimidine is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, use only under a chemical fume hood, avoid contact with skin, eyes, or clothing, avoid dust formation, and protect from moisture .

Future Directions

2,4-Dichloro-5-fluoropyrimidine can be used as a starting material to synthesize potential kinase inhibitors . This suggests that it could play a significant role in the development of new treatments for cancer.

Relevant Papers The papers retrieved provide valuable information on the synthesis , molecular structure , chemical reactions , mechanism of action , physical and chemical properties , safety and hazards , and future directions of 2,4-Dichloro-5-fluoropyrimidine.

properties

IUPAC Name

2,4-dichloro-5-fluoropyrimidine
Source PubChem
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InChI

InChI=1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPFEQUEHBULBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00290702
Record name 2,4-Dichloro-5-fluoropyrimidine
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Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4-Dichloro-5-fluoropyrimidine

CAS RN

2927-71-1
Record name 2,4-Dichloro-5-fluoropyrimidine
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Record name 2,4-Dichloro-5-fluoropyrimidine
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Record name 2,4-Dichloro-5-fluoropyrimidine
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Record name 2,4-Dichloro-5-fluoropyrimidine
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Record name 2,4-Dichloro-5-fluoropyrimidine
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Synthesis routes and methods I

Procedure details

To a dry reaction flask equipped with a stir bar and a reflux condenser was placed 5-fluorouracil (0.65 g, 5 mmol) followed by phosphorus oxychloride (POCl3) (1.53 g, 10 mmol). The resultant mixture was heated at 110° C. for 8 hours under a nitrogen atmosphere. The reaction was cooled to room temperature, phosphorus pentachloride (PCl5) (3.12 g, 15 mmol) was added and heated to 110° C. for a period of 12 hours. After cooling to room temperature, the mixture was poured into ice-water, saturated with sodium chloride and left for 1 hour at 0° C. to complete the decomposition of POCl3 and PCl5. The solid of 2,4-dichloro-5-fluoropyrimidine was collected by rapid filtration, dried using blotting paper and stored at low temperature. 1H NMR (CDCl3): δ 8.47 (s, 1H); 13C NMR (CDCl3): δ 155.42, 151.87, 147.43 and 147.13; 19F NMR (CDCl3): −38149.
Quantity
0.65 g
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1.53 g
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reactant
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resultant mixture
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3.12 g
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ice water
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 5-fluoropyrimidine-2,4(1H,3H)-dione (3.0 g, 23 mmol) and phosphorous pentachloride (14.41 g, 69 mmol) was added phosphorous oxychloride (12.6 mL, 130 mmol). The reaction mixture was stirred and heated to reflux for 5 hours and then cooled to ambient temperature and stirred overnight. The mixture was carefully poured onto ice/water (600 mL) and then stirred for 1 hour. Sodium chloride was added and the product was extracted into dichloromethane. The combined organic layer was dried (MgSO4), filtered and evaporated to give the title compound (84%) as a yellow solid.
Quantity
3 g
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reactant
Reaction Step One
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14.41 g
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12.6 mL
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Yield
84%

Synthesis routes and methods III

Procedure details

Example 30A was also prepared as follows. Dimethylaniline (195 mL, 1.54 mol) was added to a slurry of 5-fluorouracil (99.73 g, 0.77 mol) in phosphorus oxychloride (215 mL, 2.31 mol) at 95° C. under a nitrogen atmosphere. The reaction mixture was stirred at this temperature for 3.5 h, cooled to room temperature and then slowly added to a stirred mixture of ice (200 g) and 6 M HCl (200 mL). The resulting slurry was extracted with dichloromethane (2×400 mL) and the combined organic extracts were washed with DI water (4×275 mL), dried over MgSO4 and concentrated under reduced pressure to afford 111.77 g (87%, 98.1% AUC by HPLC) of 5-fluoro-2,4-dichloro-pyrimidine as an amber oil. A molar solution of sodium hydroxide (1.34 L) was slowly added to a solution of the 5-fluoro-2,4-dichloro-pyrimidine (111.77 g, 0.67 mol) in THF (377 mL) at 0° C. After the reaction mixture was stirred for about 30 min at room temperature, the pH was adjusted to 6 by a slow addition of 1.0 M HCl. The aqueous solution was extracted with ethyl acetate (440 mL) to remove impurities following which the pH was adjusted to 1 with 1.0 M HCl. The acidic aqueous solution was extracted with ethyl acetate (4×555 mL) and the combined organic extracts were washed with brine (111 mL), dried over MgSO4 and concentrated under reduced pressure to produce 88.35 g (89%, 99.2% AUC by HPLC) of 2-chloro-5-fluoro-3H-pyrimidin-4-one as an off-white powder.
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
99.73 g
Type
reactant
Reaction Step One
Quantity
215 mL
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reactant
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[Compound]
Name
ice
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200 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dichloro-5-fluoropyrimidine
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Citations

For This Compound
152
Citations
GJ Durr - Journal of Medicinal Chemistry, 1965 - ACS Publications
Since the synthesis of 5-fluorouracil by Duschinsky, Pleven, and Heidelberger2 this compound has attacted (1)(a) Supportedlargely by a Michigan Cancer Foundation Grant,(b) …
Number of citations: 11 pubs.acs.org
A Dunaiskis, T Staigers, T Keltonic… - Organic preparations …, 1995 - Taylor & Francis
followed by u sudden exotherm]. The mixture refluxed until 4% 1 remained by HPLC (usually about 5 hrs). The mixture was cooled to 40, poured into a solution of 4.8 kg of …
Number of citations: 4 www.tandfonline.com
J Sun, SJ Zhang, HB Li, W Zhou, WX Hu… - Bulletin of the Korean …, 2013 - Citeseer
Twenty two new 5-fluorouracil (5-FU) derivatives, 2-butoxy-4-substituted 5-fluoropyrimidines, were synthesized and characterized by IR, 1 H NMR, MS, HRMS. All compounds were …
Number of citations: 11 citeseerx.ist.psu.edu
H Wada, L Cheng, J Jiang, Z Jiang, J Xie, T Hu… - Tetrahedron …, 2012 - Elsevier
2,4-Disubstituted-5-fluoropyrimidine is a biologically active molecular core seen in various anticancer agents such as 5-fluorouracil (5-FU). As part of a programme aimed at discovering …
Number of citations: 4 www.sciencedirect.com
JI Yun, EH Yang, M Latif, HJ Lee, K Lee… - Archives of pharmacal …, 2014 - Springer
A new series of 2,4-dianilino-5-fluoropyrimidine derivatives were designed and synthesized and their anaplastic lymphoma kinase (ALK) inhibitory activities were evaluated by …
Number of citations: 12 link.springer.com
H Zhang, J Yan, RC Kanamarlapudi… - … Process Research & …, 2009 - ACS Publications
A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of a new class of potent deoxycytidine kinase (dCK) inhibitors, is described. …
Number of citations: 4 pubs.acs.org
II Kuz'menko, LD Protsenko - Chemistry of Heterocyclic Compounds, 1973 - Springer
2- and 4-substituted 5-fluoropyrimidines were synthesized by the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines. …
Number of citations: 3 link.springer.com
M Butters, J Ebbs, SP Green, J MacRae… - … Process Research & …, 2001 - ACS Publications
In the synthesis of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (voriconazole), the relative stereochemistry is set in the addition of a 4-(1-…
Number of citations: 109 pubs.acs.org
M GACEK, K UNDHEIM - Acta Chem. Scand., Ser. B, 1985 - actachemscand.org
Certain 2-alkylsulfinyl-and 2-alkylsulfonyl-5-halopyrimidines possess the important ability to inhibit cell proliferation, being especially active in the S-phase of the cell cyclus. 1 We herein …
Number of citations: 8 actachemscand.org
AL Kovalenko, VI Krutikov, MM Zolotukhina… - …, 1994 - Wiley Online Library
Number of citations: 9

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